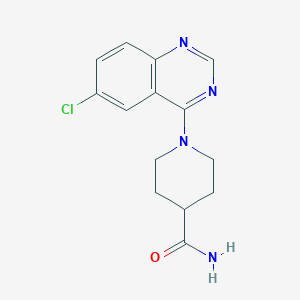![molecular formula C13H11NO3 B2562730 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 944892-35-7](/img/structure/B2562730.png)
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 944892-35-7 . It has a molecular weight of 229.24 . The IUPAC name for this compound is [4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is 1S/C13H11NO3/c15-9-12-2-1-7-14 (12)11-5-3-10 (4-6-11)8-13 (16)17/h1-7,9H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The boiling point of “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is predicted to be 439.4±30.0 °C . The density is predicted to be 1.22±0.1 g/cm3 . The pKa value is predicted to be 4.06±0.10 .Scientific Research Applications
- Applications : Researchers study Py-2-C derivatives to understand their role in diabetes progression and early detection. These compounds may serve as potential biomarkers for monitoring metabolic changes .
- Versatility : The pyrrole subunit is a valuable building block in medicinal chemistry. It appears in various therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents .
Diabetes Research and Biomarkers
Medicinal Chemistry
Synthetic Chemistry
Safety and Hazards
The safety information for “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
The formyl group attached to the pyrrole ring could potentially be involved in condensation reactions . The phenyl ring could contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetics. The acetic acid moiety could be involved in hydrogen bonding, potentially influencing the compound’s interaction with its biological targets.
properties
IUPAC Name |
2-[4-(2-formylpyrrol-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)11-5-3-10(4-6-11)8-13(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXUVNKBKOREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)




![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)
